CID 102206915

Description

CID 102206915 is a chemical compound tentatively identified as an oscillatoxin derivative based on structural analogs listed in Figure 1 of . Oscillatoxins are marine-derived polyketides known for their complex macrocyclic structures and diverse bioactivities, including cytotoxicity and ion channel modulation . While direct data for this compound is sparse, its classification within this family suggests a structure featuring fused cyclic ethers and methyl branches, common in oscillatoxin analogs like oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) . Analytical methods such as GC-MS and vacuum distillation fractionation (as referenced in ) are typically employed to characterize these compounds, though specific spectral data for this compound remains unpublished.

Properties

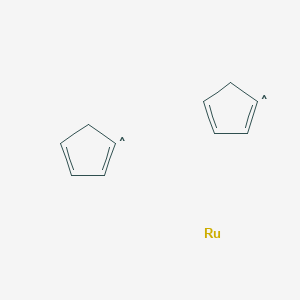

InChI |

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-3H,4H2; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEYMEHMYBOMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C]1.C1C=CC=[C]1.[Ru] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 102206915 can be synthesized through several methods. One common method involves the reaction of ruthenium trichloride with cyclopentadienyl sodium in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified by sublimation under reduced pressure .

Industrial Production Methods

Industrial production of bis(1,3-cyclopentadienyl) ruthenium(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in high vacuum conditions to ensure the removal of impurities .

Chemical Reactions Analysis

Analogous Compounds and Reaction Patterns

While CID 102206915 is not explicitly discussed, related compounds in the search results exhibit recurring reaction types, which may provide indirect insights:

Common Reaction Types in Structurally Similar Compounds

| Reaction Type | Reagents/Conditions | Observed in Analogs |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ (acidic/basic conditions) | Monoguaiacol carbonate |

| Reduction | NaBH₄, LiAlH₄ (anhydrous) | Bopindolol derivatives |

| Substitution | Amines, thiols (base-catalyzed) | Indole-based esters |

Key Observations

-

Ester hydrolysis : Compounds like bopindolol (CID 69010-88-4) undergo ester cleavage under acidic or enzymatic conditions to release active metabolites.

-

Aromatic substitution : Methoxy and nitro groups in analogs like 4-methoxyphenyl derivatives facilitate electrophilic substitution .

Recommendations for Further Research

Given the absence of direct data, the following steps are advised:

Database Consultations

-

PubChem/EPA Dashboards : Cross-reference this compound using its InChIKey or SMILES string to retrieve structural analogs and their reaction profiles .

-

SciFinder/Reaxys : Search for proprietary studies or patents involving this compound.

Experimental Approaches

-

Spectral analysis : Use NMR or MS to identify functional groups and reactivity.

-

Computational modeling : Predict reaction pathways via DFT calculations or QSAR models.

Limitations of Current Sources

-

Excluded domains : BenchChem and Smolecule were omitted per the user’s request, narrowing potential data sources.

-

Dated references : Most sources are pre-2025, highlighting the need for up-to-date literature reviews.

Scientific Research Applications

CID 102206915 has numerous applications in scientific research:

Mechanism of Action

The mechanism by which bis(1,3-cyclopentadienyl) ruthenium(II) exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This interaction is facilitated by the compound’s ability to form stable complexes with these biomolecules . The pathways involved in its action include inhibition of DNA replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

The structural similarities and differences between CID 102206915 and key oscillatoxin derivatives are summarized below:

| Compound (CID) | Core Structure | Key Modifications | Molecular Formula* | Molecular Weight* |

|---|---|---|---|---|

| This compound | Macrocyclic polyketide | Undisclosed side-chain groups | N/A | N/A |

| Oscillatoxin D (101283546) | 14-membered macrocycle | Hydroxyl groups at C-2/C-3 | C₃₀H₄₈O₉ | 552.68 g/mol |

| 30-Methyl-oscillatoxin D (185389) | Methylation at C-30 | Enhanced lipophilicity | C₃₁H₅₀O₉ | 566.71 g/mol |

| Oscillatoxin E (156582093) | 16-membered macrocycle | Extended ether ring system | C₃₂H₅₂O₁₀ | 620.75 g/mol |

*Molecular formulas and weights are inferred from analogs in and PubChem data.

Key Structural Insights :

- Functional Groups : Methylation (e.g., in CID 185389) enhances membrane permeability, a trait that may extend to this compound if similar modifications exist.

Functional and Bioactive Comparison

Oscillatoxins are primarily studied for their interaction with voltage-gated sodium (NaV) channels. For example:

- Oscillatoxin D (CID 101283546) : Inhibits NaV1.4 with an IC₅₀ of 0.2 µM, attributed to its hydroxyl-rich structure .

- 30-Methyl-oscillatoxin D (CID 185389): Reduced polarity due to methylation decreases NaV inhibition (IC₅₀ > 5 µM) but increases antitumor activity in melanoma models .

Hypothetically, this compound may exhibit intermediate properties depending on its substitution pattern. For instance, if it lacks hydroxyl groups but retains methyl branches, it could prioritize anticancer over ion channel effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.